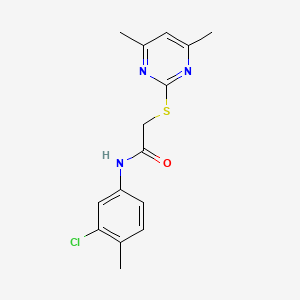

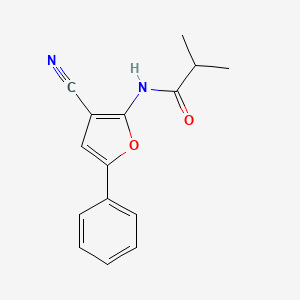

N-(3-cyano-5-phenyl-2-furyl)-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

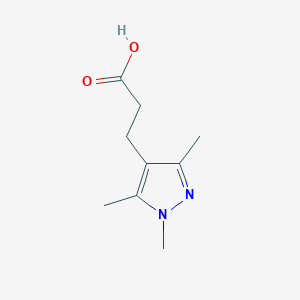

N-(3-cyano-5-phenyl-2-furyl)-2-methylpropanamide, also known as CFMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CFMP is a furan-based molecule that has a cyano group and a phenyl ring attached to it. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Chemical Synthesis and Characterization

N-(3-cyano-5-phenyl-2-furyl)-2-methylpropanamide is involved in various chemical synthesis processes, showcasing its utility in creating complex molecules. One study highlights its use in oxidative cyclization reactions with unsaturated amides, leading to the formation of 4-cyano-2,3-dihydrofuran-3-carboxamides. This process, involving manganese(III) acetate, reveals the compound's reactivity and potential in organic synthesis (Burgaz et al., 2007). Additionally, it has been utilized in the synthesis and alkylation of various derivatives, indicating its versatility in creating a range of chemical entities (Dyachenko et al., 2008).

Spectroscopic and Computational Studies

The compound has been characterized using various spectroscopic methods and computational techniques. For example, a related compound was analyzed using FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR spectral analysis. Quantum mechanical computations further elucidated its electronic properties and molecular interactions, emphasizing the compound's importance in theoretical and computational chemistry (Chandralekha et al., 2019).

Liquid Chromatography and Enantioseparation

The compound has been subjected to high-performance liquid chromatographic methods for enantioseparation, highlighting its relevance in pharmacological and analytical chemistry. This process is crucial for separating and analyzing the different enantiomers of a compound, which can have vastly different biological activities (Török et al., 2005).

Thermodynamic Properties

The thermodynamic properties of N-(3-cyano-5-phenyl-2-furyl)-2-methylpropanamide and its derivatives have been studied in various solvents. This research provides valuable insights into the solubility and interaction of the compound with different solvents, essential for process design and development in chemical industries (Sobechko et al., 2017).

properties

IUPAC Name |

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10(2)14(18)17-15-12(9-16)8-13(19-15)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAIJIZWHQGHSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330562 |

Source

|

| Record name | N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818943 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

453590-29-9 |

Source

|

| Record name | N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B2572266.png)

![Methyl 6-isopropyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2572271.png)

![1-N',6-N'-bis[(2,4,6-trimethylphenyl)sulfonyl]hexanedihydrazide](/img/structure/B2572280.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone](/img/structure/B2572282.png)